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molecular formula C8H6BrF3O B1376276 (2-Bromo-3-(trifluoromethyl)phenyl)methanol CAS No. 1214330-94-5

(2-Bromo-3-(trifluoromethyl)phenyl)methanol

Cat. No. B1376276
M. Wt: 255.03 g/mol
InChI Key: RXILCRCVSXPTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906517B2

Procedure details

(2-Bromo-trifluoromethyl-phenyl)-methanol (5 g) is dissolved in N,N-dimethylformamide (45 ml) and thereto are added palladium acetate (440 mg), 1,1′-bis(diphenylphosphino)ferrocene (2.17 g) and triethylamine (2 (5 ml), and the mixture is stirred under carbon monooxide flow at room temperature for 5 minutes and at 90° C. for 1 day. The reaction solution is cooled to room temperature, and thereto are added a 1N-hydrochloric acid and ethyl acetate, and the mixture is separated, and the organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=4:1→3:2) to give 6-trifluoromethyl-3H-isobenzofuran-1-one (2.77 g). MS (m/z): 203 [M+H]+
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
440 mg
Type
catalyst
Reaction Step Three
Quantity
2.17 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:12][OH:13].C(N(CC)CC)C.Cl.[C:22](OCC)(=[O:24])C>CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[F:9][C:8]([F:11])([F:10])[C:7]1[CH:2]=[C:3]2[C:4]([CH2:22][O:24][C:12]2=[O:13])=[CH:5][CH:6]=1 |f:5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C(F)(F)F)CO
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
2
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
440 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
2.17 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred under carbon monooxide flow at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 90° C. for 1 day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture is separated
WASH
Type
WASH
Details
the organic layer is washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=4:1→3:2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C1=CC=C2COC(C2=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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